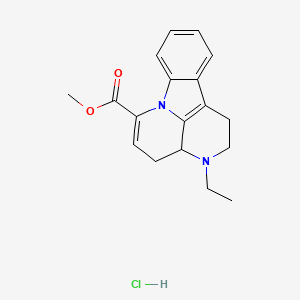

Vinconate hydrochloride

Description

Historical Context of Academic Inquiry into Indolonaphthyridine Derivatives

The academic exploration of indole (B1671886) derivatives in medicinal chemistry is a rich and extensive field, driven by the presence of the indole scaffold in numerous biologically active natural products and synthetic drugs. nih.govnih.govopenmedicinalchemistryjournal.comnih.gov The indole nucleus is considered a "privileged" structure, meaning it can serve as a versatile template for the design of compounds that can interact with a variety of biological targets. nih.govnih.gov The history of indole-based compounds in medicine includes well-known alkaloids such as the antihypertensive agent reserpine (B192253) and the anticancer drugs vincristine (B1662923) and vinblastine (B1199706). nih.govnih.gov

The indolonaphthyridine scaffold, the core of Vinconate (B1663189) hydrochloride, represents a more complex heterocyclic system. While the broader class of indole alkaloids has been studied for over a century, with the first isolation of morphine in 1804, the specific academic inquiry into indolonaphthyridine derivatives is more recent. researchgate.netnih.govresearchgate.netwikipedia.org The development of synthetic methods to create novel heterocyclic systems, including the fusion of indole and naphthyridine rings, has allowed for the exploration of new chemical space and the potential for unique pharmacological profiles. This evolution in synthetic organic chemistry has enabled researchers to design and investigate compounds like Vinconate hydrochloride. openmedicinalchemistryjournal.com

Significance of this compound as a Research Compound

This compound, chemically known as (±)-methyl 3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de] nih.govillinois.edunaphthyridine-6-carboxylate monohydrochloride, emerged as a compound of interest in neuroscience research due to its potential to modulate key neurotransmitter systems. nih.govnih.gov Its significance as a research tool lies in its demonstrated effects on cholinergic and dopaminergic pathways in the brain, systems that are crucial for cognitive function and are implicated in age-related cognitive decline and neurodegenerative diseases.

Preclinical studies have shown that this compound can interact with muscarinic acetylcholine (B1216132) receptors and influence the release of dopamine (B1211576). nih.gov This dual mode of action makes it a valuable compound for investigating the interplay between these neurotransmitter systems and for exploring potential therapeutic strategies for conditions characterized by their dysfunction. The ability of this compound to ameliorate age-related changes in neurotransmitter receptor systems in animal models further underscores its importance in research focused on the neurobiology of aging. nih.gov

Overview of Preclinical Research Trajectories for the Compound

The preclinical research on this compound has primarily followed a neuropharmacological trajectory. Initial investigations focused on its effects on neurotransmitter release and receptor binding, establishing its profile as a modulator of central cholinergic and dopaminergic activity.

A key area of investigation has been its potential to counteract age-related deficits. Studies in aged rats have demonstrated that chronic treatment with this compound can partially reverse the age-associated decline in the density of muscarinic acetylcholine receptors and high-affinity choline (B1196258) uptake sites. nih.gov This line of research suggests a potential for the compound to address some of the neurochemical changes that occur during aging.

Another significant research trajectory has been the exploration of its effects on dopamine systems. Using techniques like brain microdialysis in freely moving rats, researchers have shown that systemic administration of this compound can increase the extracellular levels of dopamine and its metabolites in the striatum. nih.gov These studies have also suggested that this effect is likely mediated through the stimulation of presynaptic muscarinic receptors and is also related to the dopamine D2 receptor. nih.gov The enhancement of dopamine release by this compound has been a central theme in its preclinical evaluation.

The following tables present a summary of key findings from preclinical studies on this compound.

Table 1: Effects of this compound on Neurotransmitter Systems in Aged Rat Brain

| Brain Region | Receptor/Uptake Site | Treatment Group (Aged Rats) | Percentage Change Compared to Untreated Aged Rats | Reference |

| Frontal Cortex | Muscarinic Acetylcholine Receptors ([³H]QNB binding) | Vinconate (10 mg/kg) | Partial amelioration | nih.gov |

| Frontal Cortex | Muscarinic Acetylcholine Receptors ([³H]QNB binding) | Vinconate (30 mg/kg) | Partial amelioration | nih.gov |

| Striatum | High-Affinity Choline Uptake Sites ([³H]HC-3 binding) | Vinconate (10 mg/kg) | Partial amelioration | nih.gov |

| Striatum | High-Affinity Choline Uptake Sites ([³H]HC-3 binding) | Vinconate (30 mg/kg) | Partial amelioration | nih.gov |

| Hippocampus | GABA(A) Receptors ([³H]muscimol binding) | Vinconate (10 mg/kg) | Partial amelioration | nih.gov |

| Hippocampus | GABA(A) Receptors ([³H]muscimol binding) | Vinconate (30 mg/kg) | Partial amelioration (noted as especially effective) | nih.gov |

Table 2: Effects of this compound on Striatal Dopamine Levels in Freely Moving Rats

| Treatment | Measured Substance | Basal Level (fmol/20 min) | Effect | Reference |

| Vinconate (50-200 mg/kg p.o.) | Dopamine | 41.12 ± 5.04 | Significant increase | nih.gov |

| Vinconate (50-200 mg/kg p.o.) | Serotonin (B10506) | 10.41 ± 1.71 | No significant change | nih.gov |

| Vinconate + Scopolamine (B1681570) (1 µM) | Dopamine | - | Significant reduction of Vinconate-induced increase | nih.gov |

| Vinconate + N-0434 (1 µM) | Dopamine | - | Significant reduction of Vinconate-induced increase | nih.gov |

| Daily Vinconate (25 mg/kg p.o. for 7 days) | Dopamine and Serotonin | - | Enhanced concentrations upon subsequent Vinconate treatment | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

70704-04-0 |

|---|---|

Molecular Formula |

C18H21ClN2O2 |

Molecular Weight |

332.8 g/mol |

IUPAC Name |

methyl 6-ethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,9(16),10,12,14-pentaene-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C18H20N2O2.ClH/c1-3-19-11-10-13-12-6-4-5-7-14(12)20-16(18(21)22-2)9-8-15(19)17(13)20;/h4-7,9,15H,3,8,10-11H2,1-2H3;1H |

InChI Key |

UVPBAANTIASPBO-UHFFFAOYSA-N |

SMILES |

CCN1CCC2=C3C1CC=C(N3C4=CC=CC=C24)C(=O)OC.Cl |

Canonical SMILES |

CCN1CCC2=C3C1CC=C(N3C4=CC=CC=C24)C(=O)OC.Cl |

Other CAS No. |

119600-43-0 70704-04-0 |

Synonyms |

methyl 3-ethyl-2,3,3a,4-tetrahydro-1H-indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylate OC 340 OC-340 OM 853 OM-853 vinconate vinconate hydrochloride, (+-)-isomer vinconate monohydrochloride, (+-)-isome |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Vinconate Hydrochloride

Total Synthesis Approaches to the Indolonaphthyridine Scaffold

The construction of the pentacyclic indolonaphthyridine framework of vinconate (B1663189) hydrochloride is a formidable task that has spurred the development of innovative synthetic strategies. These approaches can be broadly categorized into the stereoselective synthesis of the core structure and the application of multi-component reactions to assemble the heterocyclic system efficiently.

Stereoselective Synthesis of Core Structures

A critical challenge in the total synthesis of vinconate is the stereoselective installation of the quaternary stereocenter at the 3a-position, which bears an ethyl group. The synthesis of structurally related alkaloids, such as vincorine, provides valuable insights into potential strategies for achieving this. One powerful approach is the use of an organocatalytic Diels-Alder/iminium cyclization cascade. This strategy has been successfully employed in the enantioselective synthesis of the tetracyclic core of vincorine, which shares significant structural similarity with vinconate.

The reaction sequence typically begins with a Diels-Alder reaction between a diene and a dienophile, catalyzed by a chiral secondary amine. This establishes the initial stereochemistry, which is then relayed through a subsequent iminium ion cyclization to form the fused ring system with high diastereoselectivity. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess. For the synthesis of the vinconate core, a similar cascade could be envisioned, potentially starting from a tryptamine-derived precursor.

Another key transformation in constructing the core is the formation of the seven-membered azepanyl ring. In the synthesis of vincorine, this was achieved via a single electron-mediated cyclization of an acyl telluride precursor. This method offers a robust way to forge the challenging medium-sized ring present in the indolonaphthyridine scaffold.

Multi-component Reaction Pathways

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like the one found in vinconate hydrochloride. nih.gov These reactions allow for the formation of multiple bonds in a single operation from three or more starting materials, significantly reducing the number of synthetic steps and purification procedures.

The Povarov reaction, a formal aza-Diels-Alder reaction, is a particularly relevant MCR for the synthesis of quinoline (B57606) and related nitrogen-containing heterocycles. organic-chemistry.orgrsc.orgmdpi.com In the context of vinconate synthesis, a Povarov-type reaction could be employed to construct the quinoline moiety of the indolonaphthyridine core. This would typically involve the reaction of an aniline (B41778) derivative, an aldehyde, and an alkene. The intramolecular version of the Povarov reaction has also been utilized to construct fused polycyclic systems, which could be a viable strategy for assembling the tetracyclic core of vinconate analogs. nih.govresearchgate.net

Recent advancements have expanded the scope of the Povarov reaction, including the use of photocatalysis and novel catalytic systems, which could offer milder and more efficient conditions for the synthesis of the vinconate scaffold. rsc.org Furthermore, other MCRs, such as those for the synthesis of indolizine (B1195054) derivatives, could potentially be adapted to construct portions of the indolonaphthyridine framework.

Semisynthesis and Structural Modification of this compound Analogs

To explore the structure-activity relationships (SAR) of this compound and to optimize its research properties, the synthesis of various analogs through semisynthesis and structural modification is crucial. These modifications can be targeted at different parts of the molecule, including the A-ring, the ester group, and the D and E rings.

Modifications on the A-ring of the Indolonaphthyridine Nucleus

The aromatic A-ring of the indolonaphthyridine nucleus presents a key site for chemical modification to probe its influence on biological activity. Introducing various substituents on this ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can affect its interaction with biological targets.

Synthetic strategies to achieve A-ring modification often involve starting with appropriately substituted aniline precursors in the total synthesis of the indolonaphthyridine scaffold. For instance, using anilines with electron-donating or electron-withdrawing groups at different positions would lead to a library of A-ring substituted vinconate analogs. The evaluation of these analogs can provide valuable SAR data, indicating whether specific electronic or steric features on the A-ring are favorable for the desired research properties. While specific studies on vinconate are limited, research on other heterocyclic systems has shown that such modifications can significantly impact activity. For example, in some series of bioactive compounds, the introduction of a halogen or a methoxy (B1213986) group on an aromatic ring can lead to enhanced potency.

Ester Group Alterations and Their Impact on Research Properties

The methyl ester group at the C-6 position of this compound is another readily modifiable site that can significantly influence the compound's properties. The ester moiety can affect solubility, metabolic stability, and binding affinity to target proteins.

A common strategy for modifying the ester group is through hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by re-esterification with a variety of alcohols. This allows for the introduction of a wide range of ester functionalities, including those with longer alkyl chains, branched alkyl groups, or cyclic moieties. The resulting analogs can then be evaluated to determine the impact of the ester group's size, shape, and polarity on the compound's research profile. For instance, converting the ester to an amide or other bioisosteric groups can also provide valuable insights into the SAR. Studies on other classes of compounds have demonstrated that such modifications can dramatically alter pharmacokinetic and pharmacodynamic properties. nih.govnih.gov

Simplification of D and E Rings for Synthetic Accessibility

The complex pentacyclic structure of this compound, particularly the fused D and E rings, contributes to its synthetic challenge. To improve synthetic accessibility and to probe the importance of the complete ring system for its research properties, analogs with simplified D and E rings can be designed and synthesized.

Conformational Analysis and its Implications for Synthesis

The rigid tetracyclic core of vinconate, an indolo[3,2,1-de] Current time information in Bangalore, IN.nih.govnaphthyridine system, significantly restricts its conformational freedom. This inherent rigidity has profound implications for its synthesis, as the stereochemical outcome of reactions is largely dictated by the fixed spatial arrangement of the molecule. A thorough understanding of the molecule's three-dimensional structure is therefore a prerequisite for devising efficient and stereoselective synthetic routes.

While a specific X-ray crystal structure for this compound is not widely available in the public domain, analysis of the parent indolo[3,2,1-de] Current time information in Bangalore, IN.nih.govnaphthyridine ring system and related structures provides valuable insights. The fusion of the indole (B1671886) and naphthyridine moieties creates a largely planar and rigid framework. The primary points of conformational flexibility are the substituents, such as the ethyl group at the C3 position and the methyl carboxylate group at the C6 position in the case of vinconate.

The relative orientation of these substituents with respect to the core ring system is critical and can influence the molecule's biological activity and physicochemical properties. Computational modeling techniques, such as Density Functional Theory (DFT), can be employed to predict the most stable conformations and the energy barriers between them. These theoretical calculations can guide the selection of synthetic reagents and reaction conditions to favor the formation of the desired diastereomer.

For instance, in the synthesis of related complex molecules, controlling the stereochemistry at multiple centers is a significant challenge. wikipedia.org A retrosynthetic analysis would need to consider the facial selectivity of key bond-forming reactions. The rigid conformation of the indolonaphthyridine intermediate would mean that certain faces of the molecule are more sterically hindered than others, directing the approach of incoming reagents. For example, a reduction or an alkylation step would likely proceed from the less hindered face, and understanding the conformational biases is key to predicting and controlling this outcome.

The principles of conformational design, which have been successfully applied in the total synthesis of numerous complex natural products, are highly relevant to vinconate. nih.gov By strategically introducing certain functional groups or by choosing specific cyclization precursors, it is possible to influence the conformational preferences of synthetic intermediates, thereby guiding the stereochemical course of the synthesis.

In the absence of experimental crystallographic data for this compound, the following table summarizes the key structural features that would be the focus of any conformational analysis study.

| Feature | Description | Implication for Synthesis |

| Core Ring System | Rigid and largely planar indolo[3,2,1-de] Current time information in Bangalore, IN.nih.govnaphthyridine. | Provides a stable scaffold but limits the options for conformational manipulation. The synthesis must be designed to construct this rigid core efficiently. |

| C3-Ethyl Group | A key substituent with potential for different spatial orientations (axial/equatorial-like). | The stereocenter at C3 needs to be controlled during the synthesis. The conformation of the ethyl group will be influenced by the overall shape of the ring system. |

| C6-Methyl Carboxylate | An ester group attached to the aromatic part of the molecule. | Its orientation is likely to be influenced by electronic and steric interactions with the adjacent rings. This can affect the reactivity of the carboxylate group itself. |

| Hydrochloride Salt | The presence of a protonated nitrogen. | This can influence the crystal packing and the overall conformation in the solid state. It also affects solubility and handling during synthesis and purification. |

The synthesis of vinconate is noted to result in a racemic mixture, indicating that the synthetic route does not differentiate between the two enantiomers. nih.gov A stereoselective synthesis would require either the use of a chiral starting material, a chiral auxiliary, or an asymmetric catalyst to control the stereochemistry at the C3a position, which is a stereocenter in the hydrogenated form of the parent ring system.

Preclinical Pharmacological Characterization of Vinconate Hydrochloride

In Vitro Receptor and Signaling Pathway Modulation

Vinconate (B1663189) hydrochloride is a compound recognized for its encephalotropic and psychotropic properties. ncats.io Preclinical investigations have focused on elucidating its molecular mechanisms of action, particularly its influence on key signaling pathways within the brain that are integral to cognitive processes. ncats.ionih.gov Animal-based studies have revealed that vinconate modulates signaling cascades primarily through interactions with the muscarinic acetylcholine (B1216132) system and subsequent downstream pathways involving phosphatidylinositol and phospholipase C. ncats.ionih.gov

Studies utilizing rat brain preparations have demonstrated that vinconate directly interacts with muscarinic acetylcholine receptors. nih.gov It exhibits a dose-dependent inhibitory effect on the binding of the specific muscarinic antagonist, [3H]quinuclidinyl benzilate ([3H]QNB). nih.gov The binding kinetics reveal a moderate affinity of vinconate for these receptors. nih.gov

Further investigation into the nature of this interaction shows that vinconate influences the receptor's coupling to G-proteins. nih.gov In competitive binding assays, the presence of GTP typically causes a rightward shift in the carbachol (B1668302) displacement curve of [3H]QNB binding, which is indicative of the receptor coupling to its G-protein. nih.gov However, the addition of vinconate at a concentration of 10⁻⁵ M was found to completely abolish this GTP-induced shift. nih.gov This suggests that vinconate enhances the coupling between the muscarinic acetylcholine receptors and their associated G-proteins. nih.gov

| Compound | Assay | Parameter | Value (M) | Source |

|---|---|---|---|---|

| Vinconate | [3H]QNB Binding Inhibition | IC₅₀ | 1.7 x 10⁻⁵ | nih.gov |

Vinconate has been shown to facilitate phosphatidylinositide (PI) turnover through multiple mechanisms. ncats.ionih.gov This facilitation is a key aspect of its pharmacological profile, linking its receptor activity to intracellular signaling cascades. nih.gov

A primary mechanism by which vinconate enhances PI turnover is through the stimulation of muscarinic acetylcholine receptors. nih.gov In rat brain preparations, the muscarinic agonist carbachol produces a dose-dependent increase in the formation of [3H]inositol 1-phosphate ([3H]IP1), a product of phosphatidylinositol hydrolysis. nih.gov The presence of vinconate (10⁻⁵ M) significantly accentuates this carbachol-induced formation of [3H]IP1. nih.gov This enhancement is specifically mediated by muscarinic receptors, as the effect is inhibited by approximately 50% in the presence of the muscarinic antagonist atropine (B194438) (10⁻⁵ M). nih.gov

| Condition | Modulator | Observation | Source |

|---|---|---|---|

| Carbachol (10⁻⁸-10⁻² M) | None | Dose-dependent increase in [3H]IP1 formation. | nih.gov |

| Carbachol + Vinconate (10⁻⁵ M) | None | Significant accentuation of [3H]IP1 formation. | nih.gov |

| Vinconate-enhanced accumulation | Atropine (10⁻⁵ M) | ~50% inhibition of the enhancement effect. | nih.gov |

Research findings indicate that vinconate directly activates phospholipase C (PLC), a crucial enzyme in the phosphatidylinositol signaling pathway. ncats.ionih.gov Specifically, vinconate alone, in a dose-dependent manner, enhances the activity of both phosphatidylinositol 4,5-bisphosphate (PIP2)-specific PLC and cytosolic PLC. nih.gov Interestingly, the enhancement of PIP2-specific PLC activity by GTP was not affected by the presence of vinconate (10⁻³ M), suggesting that vinconate's direct stimulatory effect on the enzyme is independent of this G-protein-mediated activation pathway. nih.gov These direct activations of PLC isoforms represent a significant component of vinconate's mechanism for facilitating PI turnover. ncats.ionih.gov

To assess the specificity of vinconate's effects, its interaction with other receptor systems was evaluated. nih.gov The stimulatory effect of vinconate on the accumulation of [3H]IP1 was not affected by phentolamine (B1677648), an alpha-adrenergic antagonist, or ketanserin, a serotonin (B10506) 5-HT2A receptor antagonist. nih.gov This suggests that adrenergic and serotonergic systems are not directly involved in this particular action of vinconate. nih.gov Furthermore, vinconate did not alter the binding of [3H]guanosine 5'-(beta, gamma-imino) triphosphate ([3H]Gpp(NH)p) to crude synaptic membranes, indicating it does not directly modulate the binding of GTP to G-proteins in this preparation. nih.gov This focused activity on the muscarinic pathway underscores a targeted ligand binding profile. nih.gov

Neurotransmitter System Modulation in Non-Human Preclinical Models

Dopaminergic System Interactions and Extracellular Levels

Preclinical investigations using rat models have demonstrated that this compound can significantly influence the dopaminergic system, particularly within the striatum, a key brain region for motor control and reward.

In vivo microdialysis studies in freely moving rats have shown that systemic administration of this compound leads to a dose-dependent increase in the extracellular levels of dopamine (B1211576) in the striatum. nih.govnih.gov This effect was observed after a single administration of the compound. nih.govnih.gov The basal extracellular level of dopamine in the striatum was reported to be approximately 41.12 ± 5.04 fmol/20 min. nih.gov The increase in dopamine concentrations induced by vinconate was found to be dependent on neuronal activity, as it was abolished by the co-administration of tetrodotoxin, a voltage-gated sodium channel blocker that inhibits neuronal firing. nih.gov Furthermore, repeated daily treatment with vinconate for seven days resulted in an enhanced dopaminergic response to a subsequent administration of the compound, suggesting a potential for sensitization of the system. nih.gov

Table 1: Effect of this compound on Extracellular Dopamine Levels in Rat Striatum

| Treatment | Observation | Reference |

| Single administration | Significant increase in dopamine concentrations | nih.govnih.gov |

| Co-administration with Tetrodotoxin | No effect on dopamine concentrations | nih.gov |

| Repeated daily treatment (7 days) | Enhanced dopamine response | nih.gov |

Serotonergic System Interactions and Extracellular Levels

In addition to its effects on the dopaminergic system, this compound has been shown to influence the serotonergic system. Microdialysis studies in rats revealed that daily treatment with vinconate for seven days led to enhanced serotonin concentrations in the striatal dialysate following a subsequent vinconate challenge. nih.gov The basal extracellular level of serotonin in the striatum was reported to be approximately 10.41 ± 1.71 fmol/20 min. nih.gov This suggests that repeated administration of vinconate may augment its effects on both dopamine and serotonin levels in the brain. nih.gov However, the stimulatory effect of vinconate on phosphatidylinositide (PI) turnover, a second messenger system, was not affected by the serotonin receptor antagonists phentolamine and ketanserin, indicating that its mechanism of action on this particular pathway is independent of serotonergic receptors. nih.gov

Cholinergic Neuron Metabolism and Function in Rat Brain

This compound has also been investigated for its effects on the cholinergic system, which is crucial for cognitive functions.

Studies in male Wistar rats have shown that a single administration of vinconate decreased the acetylcholine content in the striatum. inrae.fr This effect was observed in the striatum but not in other brain regions such as the cerebral cortex and hippocampus. inrae.fr The same treatment, however, did not have an impact on the activities of choline (B1196258) acetyltransferase and acetylcholinesterase, the enzymes responsible for the synthesis and degradation of acetylcholine, respectively, in these brain areas. inrae.fr Furthermore, while vinconate did not affect the high-affinity uptake of choline into striatal slices, it did induce a concentration-dependent increase in the potassium-evoked release of endogenous acetylcholine. inrae.fr This suggests that vinconate may enhance the release of acetylcholine from presynaptic terminals. inrae.fr The study further revealed that the effect of a dopamine D2 receptor antagonist, (-)-sulpiride, which also increases acetylcholine release, was augmented by the presence of vinconate. inrae.fr These findings suggest that vinconate may modulate the release of acetylcholine in the striatum through its interaction with presynaptic dopamine heteroreceptors. inrae.fr

Influence on Choline Acetyltransferase and Acetylcholinesterase Activities

Research into the preclinical pharmacological profile of this compound has explored its effects on key enzymes involved in cholinergic neurotransmission. Specifically, studies have investigated its influence on choline acetyltransferase (ChAT) and acetylcholinesterase (AChE). In studies conducted on male Wistar rats, the administration of this compound did not produce any discernible effects on the activities of either ChAT or AChE in various brain regions, including the striatum, cerebral cortex, and hippocampus. This lack of direct enzymatic impact suggests that the observed cholinergic effects of this compound are not mediated through the modulation of acetylcholine synthesis or degradation.

High-Affinity Choline Uptake Studies in Striatal Slices

The high-affinity choline uptake (HACU) system is a critical rate-limiting step in the synthesis of acetylcholine and serves as a key marker for the activity of cholinergic neurons. Preclinical investigations using striatal slices from rats have been conducted to determine the effect of this compound on this process. The findings from these studies indicate that this compound, when applied in a range of concentrations (10⁻⁷ to 10⁻⁴ M), does not have any effect on the high-affinity uptake of [³H]choline into these striatal preparations. This suggests that the mechanism of action of this compound does not involve a direct interaction with the choline transport system responsible for supplying the precursor for acetylcholine synthesis.

KCl-Evoked Endogenous Acetylcholine Release

In contrast to its lack of effect on cholinergic enzymes and choline uptake, this compound has been shown to modulate the release of acetylcholine. In vitro studies utilizing striatal slices have demonstrated that this compound induces a concentration-dependent increase in potassium chloride (KCl)-evoked endogenous acetylcholine release. This suggests that the compound can enhance the release of acetylcholine from presynaptic terminals when they are depolarized. Further investigation into this mechanism has revealed that this effect may be linked to the modulation of presynaptic dopamine heteroreceptors in the striatum.

Table 1: Summary of this compound's Effects on Cholinergic Neurotransmission

| Parameter | Effect of this compound | Brain Region(s) Studied |

| Choline Acetyltransferase (ChAT) Activity | No effect | Striatum, Cerebral Cortex, Hippocampus |

| Acetylcholinesterase (AChE) Activity | No effect | Striatum, Cerebral Cortex, Hippocampus |

| High-Affinity Choline Uptake | No effect | Striatal Slices |

| KCl-Evoked Acetylcholine Release | Increased (concentration-dependent) | Striatal Slices |

Enzyme Inhibition and Associated Pathway Modulation

While direct studies on this compound's effects on phosphodiesterase and the NF-κB pathway are limited, research on the structurally related compound, vinpocetine (B1683063), provides valuable insights into potential mechanisms of action.

Phosphodiesterase (PDE) Inhibition and Cyclic Nucleotide Level Alterations (e.g., cAMP/cGMP)

Vinpocetine is a known inhibitor of phosphodiesterase (PDE), particularly PDE1. nih.gov The inhibition of PDEs leads to an increase in the intracellular levels of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov These second messengers are integral to a multitude of cellular signaling pathways. For instance, acute administration of vinpocetine, acting as a PDE1 inhibitor, has been shown to ameliorate hyperactivity in a mouse model of fetal alcohol spectrum disorder, a therapeutic effect linked to the restoration of cAMP levels. nih.gov The modulation of cAMP and cGMP levels through PDE inhibition can have profound effects on cellular function. nih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. nih.gov Studies on vinpocetine have revealed its potent anti-inflammatory properties, which are mediated through the inhibition of the NF-κB pathway. nih.gov Interestingly, this inhibition of NF-κB-dependent inflammation by vinpocetine occurs via an IKK-dependent mechanism that is independent of its phosphodiesterase-inhibiting activity. nih.gov Vinpocetine has been shown to inhibit TNF-α-induced activation of NF-κB and the subsequent expression of proinflammatory mediators. nih.gov This suggests a distinct mechanism of action for its anti-inflammatory effects that is separate from its impact on cyclic nucleotide levels.

Table 2: Effects of the Related Compound Vinpocetine on Enzyme Inhibition and Pathway Modulation

| Target/Pathway | Effect of Vinpocetine | Associated Outcome |

| Phosphodiesterase (PDE1) | Inhibition | Increased cAMP/cGMP levels |

| Nuclear Factor-kappa B (NF-κB) | Inhibition (IKK-dependent) | Reduced inflammation |

In Vitro and In Vivo Preclinical Efficacy Models (Non-Human)

The preclinical evaluation of compounds like this compound relies on a variety of in vitro and in vivo models to assess their potential therapeutic efficacy. These models are essential for understanding the compound's mechanism of action and for predicting its effects in a living system before human clinical trials.

In Vitro Models:

Cell-Based Assays: Primary neuronal cultures or immortalized cell lines are fundamental tools for initial screening and mechanistic studies. For a neuroactive compound like this compound, neuronal cell lines would be used to assess its effects on cell viability, neurite outgrowth, and protection against neurotoxic insults.

Organotypic Slice Cultures: These are thin sections of brain tissue, such as the hippocampus or cortex, that can be maintained in culture for several weeks. They preserve the complex cellular architecture and synaptic connectivity of the brain, making them a more physiologically relevant in vitro model than dissociated cell cultures for studying neuroprotective and synaptic plasticity effects.

Enzyme Activity Assays: As detailed in previous sections, in vitro assays using purified enzymes or tissue homogenates are employed to determine the direct effects of a compound on specific enzymatic activities, such as those of acetylcholinesterase or phosphodiesterases.

In Vivo Models:

Animal Models of Cognitive Impairment: To evaluate the potential cognitive-enhancing effects of this compound, various animal models are utilized. These can include pharmacologically induced amnesia models (e.g., using scopolamine (B1681570) to induce cholinergic deficits) or age-related cognitive decline models in rodents. Behavioral tests such as the Morris water maze, passive avoidance test, and object recognition test are commonly used to assess learning and memory.

Animal Models of Cerebral Ischemia: Given the vasoactive properties of related compounds, animal models of stroke, such as the middle cerebral artery occlusion (MCAO) model in rats or mice, would be relevant to investigate the potential neuroprotective effects of this compound against ischemic brain injury.

Microdialysis Studies: This in vivo technique allows for the continuous sampling of neurotransmitters and their metabolites from specific brain regions of freely moving animals. As has been performed with vinconate, microdialysis can be used to measure the extracellular levels of acetylcholine, dopamine, and other neurochemicals to understand how the compound modulates neurotransmitter release and metabolism in real-time.

Table 3: Examples of Preclinical Models for Efficacy Testing

| Model Type | Specific Example | Purpose |

| In Vitro | Primary Cortical Neuron Culture | Assess neuroprotection against excitotoxicity |

| In Vitro | Hippocampal Slice Culture | Study effects on synaptic plasticity (e.g., long-term potentiation) |

| In Vivo | Scopolamine-Induced Amnesia in Rats | Evaluate pro-cognitive effects |

| In Vivo | Middle Cerebral Artery Occlusion (MCAO) in Mice | Assess neuroprotection in a model of stroke |

| In Vivo | Striatal Microdialysis in Rats | Measure real-time changes in neurotransmitter levels |

Neuroprotective Effects in Experimental Models

This compound has demonstrated significant neuroprotective properties in preclinical models of cerebral ischemia. In a study utilizing a rat model of forebrain ischemia induced by four-vessel occlusion, the administration of this compound was found to mitigate neuronal damage. nih.gov Histological analysis conducted three days after a 10-minute ischemic event revealed that the compound significantly reduced the loss of neurons in the CA1 sector of the hippocampus. nih.gov This protective effect was also observed, albeit to a lesser extent, when the duration of ischemia was extended to 15 minutes. nih.gov

Further investigation into its mechanism of action suggests that this compound exerts its neuroprotective effects through direct action on hippocampal neurons. Autoradiographic studies using radiolabeled vinconate (14C-vinconate) confirmed its ability to readily cross the blood-brain barrier and distribute within the hippocampus. nih.gov This penetration into the brain parenchyma allows the compound to directly influence the survival of neurons following an ischemic insult.

A key aspect of its neuroprotective mechanism involves the modulation of excitatory amino acid release. During cerebral ischemia, there is a significant increase in the extracellular concentrations of neurotoxic amino acids such as glutamic acid and aspartic acid in the hippocampus. nih.gov Pretreatment with this compound was shown to significantly attenuate this ischemia-induced surge in excitatory amino acids. nih.gov This effect is believed to be mediated through the stimulation of presynaptic muscarinic acetylcholine receptors, as the suppressive effect of vinconate on amino acid release was antagonized by scopolamine. nih.gov By preventing the excessive release of these excitatory neurotransmitters, this compound helps to prevent the subsequent excitotoxicity and neuronal death that characterize ischemic brain injury. nih.gov

Table 1: Neuroprotective Effects of this compound in a Rat Model of Forebrain Ischemia

| Experimental Model | Ischemia Duration | Key Findings | Reference |

|---|---|---|---|

| Four-vessel occlusion in rats | 10 minutes | Significantly reduced neuronal cell loss in the hippocampal CA1 sector. | nih.gov |

| Four-vessel occlusion in rats | 15 minutes | Provided significant protection at higher doses, though the effect was reduced compared to 10 minutes of ischemia. | nih.gov |

| Four-vessel occlusion in rats | 10 minutes | Significantly attenuated the ischemia-induced increase in the release of glutamic acid and aspartic acid in the hippocampus. | nih.gov |

Cognitive Function Enhancement in Animal Models of Impairment

This compound has shown potential in enhancing cognitive function in various animal models of memory impairment, targeting both cholinergic deficits and age-related cognitive decline.

The cognitive-enhancing effects of this compound were investigated in a study with rhesus monkeys exhibiting short-term memory impairment induced by scopolamine, a muscarinic receptor antagonist. The monkeys were trained on a matching-to-sample response task, which included both simultaneous and delayed trials to assess different aspects of memory. Scopolamine administration selectively impaired performance on the delayed matching-to-sample trials, indicating a deficit in short-term memory.

Oral administration of this compound was found to attenuate this scopolamine-induced memory impairment. This finding suggests that this compound possesses a specific ameliorating action on memory deficits that arise from a hypofunction of the cholinergic system in the brain. The ability of vinconate to counteract the effects of scopolamine points to its potential to enhance cognitive function in conditions characterized by cholinergic dysfunction.

Table 2: Effect of this compound on Scopolamine-Induced Memory Impairment in Rhesus Monkeys

| Animal Model | Task | Impairment Agent | Key Finding | Reference |

|---|---|---|---|---|

| Rhesus Monkeys | Matching-to-sample response procedure (delayed trials) | Scopolamine | This compound attenuated the scopolamine-induced impairment of short-term memory. |

In addition to its effects on chemically-induced memory deficits, this compound has been shown to address age-related changes in the brain. A study in aged rats investigated the effects of the compound on neurotransmitter receptor systems that are known to decline with age. In 24-month-old rats, there was a notable decrease in the binding of ligands to acetylcholine receptors, high-affinity choline uptake sites, and GABA(A) receptors compared to 6-month-old adult rats. nih.gov

Chronic treatment with this compound for four weeks was found to partially ameliorate these age-related reductions in neurotransmitter receptor binding. nih.gov The effect was particularly pronounced for GABA(A) receptor binding. nih.gov These results suggest that this compound may have beneficial effects on the age-related decline in neurotransmitter systems, which is often associated with cognitive impairment. By helping to restore the function of these crucial neurotransmitter systems, vinconate may contribute to the improvement of cognitive function in the elderly. nih.gov

Table 3: Effect of this compound on Age-Related Changes in Neurotransmitter Receptor Systems in Rat Brains

| Animal Model | Age Comparison | Neurotransmitter Systems Studied | Key Finding | Reference |

|---|---|---|---|---|

| Rats | 24-month-old (aged) vs. 6-month-old (adult) | Acetylcholine receptors, high-affinity choline uptake sites, GABA(A) receptors | Chronic treatment with this compound partially ameliorated the age-related reduction in receptor binding, with a notable effect on GABA(A) receptors. | nih.gov |

Anti-Hypoxic Mechanisms in Neuronal Systems and Learning Processes in Rodents

The neuroprotective actions of this compound extend to its ability to counteract the detrimental effects of hypoxia on neuronal systems. In a rat model of forebrain ischemia, which induces a state of hypoxia, vinconate demonstrated a clear protective effect on hippocampal neurons. nih.gov

The primary anti-hypoxic mechanism identified for this compound is its ability to modulate the release of excitatory amino acids in the hippocampus. During ischemic conditions, the lack of oxygen leads to a pathological increase in the release of glutamate (B1630785) and aspartate. nih.gov This excitotoxicity is a major contributor to neuronal damage. Pretreatment with this compound was found to significantly suppress this ischemia-induced release of excitatory amino acids. nih.gov

This suppressive effect is thought to be mediated through the stimulation of presynaptic muscarinic acetylcholine receptors. nih.gov This is supported by the finding that the effect of vinconate on amino acid release was antagonized by scopolamine. nih.gov By activating these receptors, vinconate helps to regulate the presynaptic release of neurotransmitters, thereby preventing the excitotoxic cascade and subsequent neuronal death under hypoxic conditions. This mechanism plays a crucial role in the protective action of vinconate against ischemia-induced neuronal damage in the hippocampus. nih.gov

Table 4: Anti-Hypoxic Mechanisms of this compound in a Rodent Model of Ischemia

| Experimental Model | Key Mechanism | Neurotransmitter Modulation | Receptor Involvement | Reference |

|---|---|---|---|---|

| Rat forebrain ischemia (four-vessel occlusion) | Attenuation of excitotoxicity | Significantly attenuated the ischemia-induced release of glutamic acid and aspartic acid in the hippocampus. | The suppressive effect was antagonized by scopolamine, suggesting mediation via presynaptic muscarinic acetylcholine receptors. | nih.gov |

Preclinical Pharmacokinetic and Metabolic Studies of Vinconate Hydrochloride

Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Species

Bioavailability Research and Routes of Administration in Animal Models

There is a lack of published studies investigating the bioavailability of Vinconate (B1663189) hydrochloride in common animal models such as rats, mice, or dogs. Bioavailability data, which indicates the fraction of an administered dose that reaches the systemic circulation, is essential for determining the effectiveness of different routes of administration. Without such studies, the extent to which Vinconate hydrochloride is absorbed after oral or other non-intravenous administration routes is unknown.

Tissue Distribution and Uptake Studies in Rodents and Non-Rodents

Information on how this compound distributes throughout the body's tissues and organs is not publicly documented. Tissue distribution studies are vital to identify potential target organs and to understand if the compound accumulates in specific tissues, which can have implications for both efficacy and potential toxicity.

Excretion Pathways and Mass Balance in Preclinical Models

The pathways through which this compound and its byproducts are eliminated from the body have not been described in available research. Mass balance studies, which account for the total administered dose and its excretion through urine, feces, and other routes, are fundamental to understanding the clearance of a compound. The absence of this information for this compound leaves a significant gap in its preclinical profile.

Metabolic Pathway Analysis in Non-Human Biological Systems

The metabolic fate of a compound, including the enzymes involved and the resulting metabolites, is a critical aspect of its preclinical evaluation.

In Vitro Comparative Metabolism Studies in Animal Tissues

There are no publicly accessible reports of in vitro metabolism studies of this compound using animal tissues, such as liver microsomes or hepatocytes. These types of studies are instrumental in elucidating the metabolic pathways and identifying the enzymes responsible for breaking down the compound. They also allow for a comparison of metabolism across different species, which can help in selecting the most appropriate animal model for further studies.

Identification of Non-Human Metabolites and Their Characteristics

As there are no published in vitro or in vivo metabolism studies, the metabolites of this compound in non-human species have not been identified or characterized. Understanding the metabolic profile is crucial, as metabolites can be active, inactive, or even toxic.

Role of Cytochrome P450 Enzymes in Preclinical Metabolism (general for related alkaloids)

The interaction with CYP3A4 is not limited to metabolism alone; some vinca (B1221190) alkaloids can also act as inhibitors or inducers of this enzyme. For instance, vinblastine (B1199706) has been shown to inhibit the metabolism of other CYP3A4 substrates. nih.gov This reciprocal relationship highlights the complexity of predicting the pharmacokinetic outcomes when vinca alkaloids are co-administered with other drugs metabolized by the same pathway.

The biotransformation of vinca alkaloids by CYP3A4 typically involves oxidation, leading to the formation of various metabolites. While many of these metabolites are less active or inactive, some may retain or even possess enhanced biological activity. The rate and extent of metabolism can vary significantly among individuals due to genetic polymorphisms in CYP3A enzymes, which can contribute to the observed inter-individual variability in the pharmacokinetics and toxicity of vinca alkaloids. pharmgkb.org

Table 1: In Vitro Metabolic Parameters of Vinca Alkaloids by Cytochrome P450 Enzymes

| Vinca Alkaloid | Primary Metabolizing Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Source |

|---|---|---|---|---|

| Vinblastine | CYP3A4 | 6.82 | 0.64 | nih.gov |

| Vinorelbine | CYP3A4 | 1.90 | 0.0253 | researchgate.net |

| Vindesine | CYP3A4 | N/A | N/A | nih.gov |

| Vincristine (B1662923) | CYP3A4/5 | N/A | N/A | nih.gov |

This table is interactive. Click on the headers to sort the data.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Preclinical Settings

The relationship between the concentration of a drug in the body over time (pharmacokinetics) and its observed effect (pharmacodynamics) is a cornerstone of preclinical drug development. For vinca alkaloids, establishing a clear PK/PD correlation is essential for optimizing dosing regimens to maximize anti-tumor efficacy while minimizing dose-limiting toxicities.

Exposure-Response Relationships in Animal Models

Preclinical studies in various animal models, including mice bearing tumor xenografts, have been instrumental in elucidating the exposure-response relationships for vinca alkaloids. These studies consistently demonstrate that the anti-tumor efficacy of these agents is dependent on both the dose administered and the duration of exposure. nih.gov

For instance, research on a novel vinca alkaloid derivative, S 12363, showcased significant antitumor activity against a range of murine transplantable tumors and human tumor xenografts. nih.gov The efficacy was found to be dependent on the dosing schedule and route of administration, highlighting the importance of maintaining therapeutic concentrations at the tumor site. Similarly, studies with vincristine have indicated that its antitumor effect is critically dependent on both the concentration and the duration of exposure.

The primary dose-limiting toxicity of many vinca alkaloids is neurotoxicity. Preclinical models have been developed to study this adverse effect in relation to drug exposure. For example, a study using a murine model of vinblastine-induced skin ulceration established a reproducible dose-response relationship for this toxicity. wikipedia.org Understanding the exposure-toxicity relationship is as critical as the exposure-efficacy relationship for determining the therapeutic window of these compounds.

Table 2: Preclinical Exposure-Response Findings for Vinca Alkaloids

| Vinca Alkaloid | Animal Model | Tumor Model | Key Finding | Source |

|---|---|---|---|---|

| S 12363 | Mice | P388 leukemia, B16 melanoma, various human xenografts | Antitumor activity was dependent on the schedule and route of administration, indicating an exposure-response relationship. | nih.gov |

| Vinblastine | Mice | N/A (Toxicity Model) | A reproducible dose-response relationship was established for skin ulceration. | wikipedia.org |

| Vincristine | General Preclinical Models | Various | Antitumor efficacy is dependent on both the concentration and duration of exposure. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Modeling and Simulation Approaches in Preclinical PK/PD

To quantitatively describe and predict the complex interplay between pharmacokinetics and pharmacodynamics, various modeling and simulation approaches are employed in the preclinical evaluation of vinca alkaloids. These models are powerful tools for integrating data from in vitro and in vivo experiments to forecast clinical outcomes and optimize trial designs.

One of the most sophisticated approaches is physiologically based pharmacokinetic (PBPK) modeling. PBPK models are mathematical representations of the body's organs and tissues, connected by blood flow, that can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug. For vinca alkaloids, PBPK models have been developed to incorporate key factors influencing their pharmacokinetics, such as binding to tubulin (their pharmacological target), metabolism by CYP3A enzymes, and transport by proteins like P-glycoprotein.

A PBPK model for vinblastine has been developed and validated in mice, demonstrating its ability to predict drug concentrations in various tissues. nih.gov Such models are invaluable for exploring the impact of physiological variables and potential drug-drug interactions on drug exposure. By adjusting model parameters, these PBPK models can be adapted to predict the pharmacokinetics of other vinca alkaloids, like this compound, and can be scaled to predict human pharmacokinetics, a critical step in translational research.

Semi-mechanistic PK/PD models are also utilized to link drug exposure to tumor growth inhibition. These models often incorporate parameters that describe the natural growth of the tumor and the drug's effect on inhibiting that growth. By fitting these models to data from preclinical efficacy studies, researchers can estimate key parameters that quantify the potency and efficacy of the drug, which can then be used to simulate the effects of different dosing regimens.

Advanced Analytical Methodologies in Vinconate Hydrochloride Research

Chromatographic Techniques for Compound and Metabolite Quantification

Chromatographic methods are fundamental in the analytical workflow of Vinconate (B1663189) hydrochloride research, enabling the separation, identification, and quantification of the parent compound and its metabolites from complex biological matrices. High-performance liquid chromatography (HPLC) is a particularly powerful and versatile tool in this context. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for measuring the levels of neurotransmitters in biological samples, such as brain tissue and dialysates, providing critical insights into the pharmacological effects of Vinconate hydrochloride. nih.govresearchgate.net In studies investigating this compound, HPLC is frequently coupled with sensitive detection methods, such as electrochemical detection, to accurately quantify neurotransmitters like dopamine (B1211576) and serotonin (B10506). nih.govresearchgate.net

Research has employed HPLC to analyze dialysate samples collected from the striatum of freely moving rats to determine the impact of this compound on neurotransmitter concentrations. nih.gov In one such study, twenty-minute samples were analyzed in a single run to quantify both dopamine and serotonin. nih.gov The basal extracellular levels in the striatum were established prior to administration of the compound. nih.gov Following a single administration of this compound, a significant, dose-dependent increase in dopamine concentrations within the dialysate was observed. nih.gov Furthermore, repeated daily treatment with the compound was found to enhance the subsequent effects on both dopamine and serotonin levels. nih.gov This analytical approach has also been used to explore the effects of related compounds on neurotransmitters such as glutamate (B1630785) (Glu), aspartate (Asp), and the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC). researchgate.net

Table 1: Effect of this compound on Striatal Neurotransmitter Concentrations as Measured by HPLC

| Neurotransmitter | Basal Level (fmol/20 min) | Effect of Single Vinconate Treatment | Effect of Repeated Vinconate Treatment | Reference |

|---|---|---|---|---|

| Dopamine | 41.12 ± 5.04 | Significantly Increased | Enhanced Concentrations | nih.gov |

| Serotonin | 10.41 ± 1.71 | Not specified as significantly changed with single dose | Enhanced Concentrations | nih.gov |

Radioligand Binding Assays and Quantitative Receptor Autoradiography

Radioligand binding assays and quantitative receptor autoradiography are indispensable techniques for characterizing the interactions between this compound and specific neurotransmitter receptors. revvity.com These methods allow for the determination of receptor density (Bmax) and binding affinity (Kd or Ki), providing a detailed picture of the compound's receptor-level mechanism of action. giffordbioscience.compsu.edu Quantitative autoradiography, in particular, enables the visualization and quantification of receptor distribution within specific brain regions. ahajournals.orgumich.edu

Studies have utilized these techniques to investigate the effects of this compound on the cholinergic and GABAergic systems, especially in the context of aging. nih.gov In aged rat brains, which show a natural decline in certain receptor densities, chronic treatment with this compound was found to partially ameliorate these age-related reductions. nih.gov Specific radioligands were used to label different receptor types and uptake sites. nih.gov For instance, [³H]Quinuclidinyl benzilate ([³H]QNB) was used to label muscarinic acetylcholine (B1216132) receptors, [³H]hemicholinium-3 ([³H]HC) for high-affinity choline (B1196258) uptake sites, and [³H]muscimol for γ-aminobutyric acid(A) (GABA(A)) receptors. nih.gov The results indicated that this compound treatment could counteract the age-related decrease in binding for all three radioligands, with a particularly notable effect on [³H]muscimol binding. nih.gov

Table 2: Summary of this compound Effects on Receptor Binding

| Radioligand | Target | Effect in Aged Rat Brain (vs. Vehicle) | Brain Regions with Significant Changes | Reference |

|---|---|---|---|---|

| [³H]Quinuclidinyl benzilate ([³H]QNB) | Muscarinic Acetylcholine Receptors | Ameliorated age-related reduction; enhanced binding | Frontal cortex, hippocampus (CA3, dentate gyrus), nucleus accumbens, cerebellum | nih.govmedchemexpress.com |

| [³H]hemicholinium-3 ([³H]HC) | High-Affinity Choline Uptake Sites | Partially ameliorated age-related reduction | Hippocampal CA1 sector | nih.govmedchemexpress.com |

| [³H]muscimol | GABA(A) Receptors | Ameliorated age-related reduction (notable effect) | Various brain areas | nih.gov |

Microdialysis Techniques for In Vivo Neurochemical Analysis

In vivo microdialysis is a powerful sampling technique that allows for the continuous monitoring of endogenous substances, including neurotransmitters, in the extracellular fluid of specific brain regions in awake, behaving animals. amuzainc.comnih.govcriver.com This method involves implanting a small, semi-permeable probe into the target tissue. amuzainc.com The probe is perfused with a physiological solution, and molecules from the extracellular space diffuse across the membrane into the perfusate, which is then collected as "dialysate" for analysis. amuzainc.comcriver.com

This technique has been pivotal in studying the neurochemical effects of this compound. nih.gov By positioning a microdialysis probe in the striatum of rats, researchers have been able to measure real-time changes in dopamine and serotonin levels following the administration of the compound. nih.gov The dialysate samples collected are typically analyzed using a highly sensitive method like HPLC with electrochemical detection. nih.gov This approach has demonstrated that this compound can systemically enhance the concentration of dopamine in the dialysate. nih.gov Further experiments combining microdialysis with the local application of other agents, such as the sodium channel blocker Tetrodotoxin or various receptor antagonists, have helped to probe the underlying mechanisms of this effect, suggesting an involvement of muscarinic and dopamine D2 receptors. nih.gov

Table 3: Findings from In Vivo Microdialysis Studies of this compound in Rat Striatum

| Experimental Condition | Key Finding | Interpretation | Reference |

|---|---|---|---|

| Single administration of Vinconate | Significantly increased dopamine concentrations in dialysate. | Vinconate enhances dopamine release. | nih.gov |

| Vinconate administration after Tetrodotoxin perfusion | Vinconate had no effect on dopamine concentrations. | The effect is dependent on neuronal activity (impulse flow). | nih.gov |

| Vinconate administration with Scopolamine (B1681570) (muscarinic antagonist) | The vinconate-induced increase in dopamine was significantly reduced. | The effect may be related to the muscarinic receptor. | nih.gov |

| Daily treatment with Vinconate for 7 days | Resulted in enhanced dopamine and serotonin concentrations after subsequent treatment. | Repeated treatment may augment the effects on neurotransmitter release. | nih.gov |

Mass Spectrometry-Based Metabolomics for Pathway Elucidation

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. thermofisher.com Mass spectrometry (MS), coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), has become a primary analytical platform in metabolomics due to its high sensitivity, resolution, and broad coverage of compounds. nih.govbiocrates.com This approach provides a functional readout of the physiological state of an organism and can be used for biomarker discovery, pathway analysis, and understanding the systemic effects of a xenobiotic like this compound. nih.govnews-medical.net

While specific metabolomics studies focused on elucidating the metabolic pathways of this compound are not extensively detailed in the current literature, the methodology holds significant potential. An untargeted metabolomics approach could identify a wide array of endogenous metabolites that are altered following administration of this compound, offering clues to its broader biological impact. A targeted approach could precisely quantify known metabolites in pathways hypothesized to be affected by the drug, such as those related to the neurotransmitters it influences. For example, LC-MS/MS methods are increasingly used for the multiplexed analysis of neurotransmitters and their metabolites in dialysate samples, which could be applied to this compound research to gain a more comprehensive view of its neurochemical profile beyond just dopamine and serotonin. nih.govrsc.org Future research utilizing GC-MS or LC-MS-based metabolomics could be instrumental in identifying the biotransformation products of this compound and understanding how it perturbs cellular metabolic networks.

Spectroscopic and Other Biophysical Techniques for Structural Insights

A variety of spectroscopic and biophysical techniques are essential for confirming the chemical structure of this compound and for studying its molecular interactions. While comprehensive studies applying a wide range of these techniques specifically to this compound are not broadly published, the application of these methods to closely related vinca (B1221190) alkaloids and other compounds provides a clear framework for their utility.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation and can be used to investigate the mechanism of action of compounds at a molecular level. thegoodscentscompany.com Techniques like UV-Visible Spectroscopy are routinely used for basic characterization and quantification. semanticscholar.org Furthermore, advanced biophysical methods can provide deep insights into the binding kinetics and thermodynamics of drug-receptor interactions. Surface Plasmon Resonance (SPR), for example, can measure the real-time association and dissociation of a compound with its protein target, providing kinetic parameters that are complementary to the endpoint data from radioligand binding assays. tmc.edu Spectroscopic methods have also been employed to study the interaction between the related compound vincamine (B1683053) and proteins like human serum albumin, which is crucial for understanding a drug's pharmacokinetic properties. thegoodscentscompany.com The application of these spectroscopic and biophysical tools is critical for a complete molecular-level understanding of this compound's structure-activity relationships.

Preclinical Safety Pharmacology Investigations of Vinconate Hydrochloride

Core Battery Safety Pharmacology Studies in Animal Models

The core battery of safety pharmacology studies is designed to evaluate the effects of a test substance on vital organ systems. For Vinconate (B1663189) hydrochloride, these investigations have primarily centered on the central nervous, cardiovascular, and respiratory systems.

Central Nervous System Function Evaluation

Preclinical studies in animal models have explored the effects of Vinconate hydrochloride on the central nervous system (CNS). Research in male Wistar rats has shown that a single administration of this compound led to a decrease in acetylcholine (B1216132) content specifically in the striatum, with no observed changes in the cerebral cortex or hippocampus. nih.gov The same study found no impact on the activities of choline (B1196258) acetyltransferase and acetylcholinesterase in these brain regions. nih.gov

Further in vitro analysis using striatal slices indicated that while this compound did not affect the high-affinity uptake of choline, it did induce a concentration-dependent increase in the potassium chloride-evoked release of endogenous acetylcholine. nih.gov This suggests a potential role for this compound in modulating acetylcholine release within the striatum, possibly through interaction with presynaptic dopamine (B1211576) heteroreceptors. nih.gov

Investigations in aged rats have also been conducted to understand the compound's effects on age-related changes in neurotransmitter systems. Chronic treatment with this compound was found to partially ameliorate the age-associated reduction in the binding of ligands to acetylcholine receptors, high-affinity choline uptake sites, and GABA(A) receptors in various brain areas.

Table 1: Effects of Chronic this compound Treatment on Neurotransmitter Receptor Binding in Aged Rat Brains

| Receptor/Uptake Site | Ligand | Effect of Aging | Effect of this compound Treatment |

| Acetylcholine Receptors | [3H]Quinuclidinyl benzilate (QNB) | Decreased Binding | Partial Amelioration of Reduction |

| High-Affinity Choline Uptake Sites | [3H]hemicholinium-3 (HC) | Decreased Binding | Partial Amelioration of Reduction |

| GABA(A) Receptors | [3H]muscimol | Decreased Binding | Partial Amelioration of Reduction |

| Data derived from studies on aged rat brains. |

Cardiovascular System Assessment

A thorough review of publicly available scientific literature did not yield specific preclinical safety pharmacology data concerning the effects of this compound on the cardiovascular system in animal models. Standard cardiovascular safety assessments typically evaluate parameters such as blood pressure, heart rate, and the electrocardiogram (ECG) to identify any potential adverse effects. fda.govvivotecnia.com

Respiratory System Function Analysis

Supplemental Safety Pharmacology Studies in Preclinical Species

Supplemental safety pharmacology studies are conducted to investigate potential effects on organ systems not covered in the core battery, or when there is a specific cause for concern.

Renal System Investigations

Specific preclinical safety pharmacology studies detailing the effects of this compound on the renal system have not been identified in the available scientific literature. Such studies are crucial as the kidney is a primary organ for drug excretion and is susceptible to drug-induced injury. nih.gov

Gastrointestinal System Function Analysis

There is a lack of publicly available preclinical data from studies specifically investigating the impact of this compound on gastrointestinal function in animal models. These assessments are important for identifying potential effects on motility and secretion.

Mechanistic Investigations of Off-Target Pharmacological Activities

The investigation into a drug candidate's off-target pharmacological activities is a critical component of preclinical safety assessment. These "off-target" effects are unintended interactions between a drug and molecular targets other than the one it was designed to modulate, and they are a significant cause of adverse drug reactions. nih.govtaylorandfrancis.com Understanding the mechanisms behind these interactions is essential for predicting and mitigating potential toxicities. nih.gov

The process begins with broad in vitro screening to identify potential safety liabilities. taylorandfrancis.com This involves testing the compound against a wide array of receptors, ion channels, enzymes, and transporters that are known to be implicated in adverse effects. taylorandfrancis.com If an off-target interaction is detected, further mechanistic studies are initiated to understand its nature and potential clinical relevance. These investigations aim to differentiate between on-target and off-target effects, which can be challenging as off-target interactions are often the true cause of a drug's therapeutic or toxic action. nih.gov

Several approaches are employed to elucidate these mechanisms:

Protein-Based Analyses: Techniques such as peptidomics can be used to study a drug's impact on protein-protein interactions, protein expression profiles, and post-translational modifications like phosphorylation or acetylation. creative-proteomics.com This helps to map the regulatory effects of a drug on unintended protein targets and associated signaling pathways. creative-proteomics.com

Cell-Based Assays: Functional assays in relevant cell lines are used to determine the physiological consequence of an off-target interaction. For example, if a compound is found to bind to a cardiac ion channel, cell-based electrophysiology assays can determine if this binding leads to a pro-arrhythmic effect.

Computational Approaches: In silico methods, including molecular docking, can predict the binding of a small molecule to the three-dimensional structures of known proteins. taylorandfrancis.com These computational predictions help to prioritize which off-target interactions warrant further experimental validation. nih.gov

Omics Technologies: The integration of metabolomics, transcriptomics, and proteomics provides a systems-level view of a drug's impact. nih.govmdpi.com By analyzing global changes in metabolites, RNA, and proteins, researchers can identify perturbed pathways and generate hypotheses about off-target mechanisms. nih.gov

The ultimate goal is to build a comprehensive profile of the compound's pharmacological activity, which is crucial for making informed decisions about its continued development. creative-diagnostics.com

Typical Data in Mechanistic Investigation Tables:

Should data for this compound be available, a table in this section would typically present findings from in vitro safety panels. It would list the off-targets tested (e.g., hERG ion channel, various receptors, and kinases), the type of assay performed (e.g., binding assay, functional assay), and the results, usually expressed as an IC50 or Ki value, indicating the concentration at which the compound inhibits the target by 50%. This allows for a comparison between the on-target potency and the off-target liability.

Development of Predictive Models for Preclinical Safety Liability

Predicting potential safety liabilities early in drug development is crucial for reducing the high attrition rate of drug candidates, which is often due to unforeseen toxicity. nih.govbiorxiv.org To this end, a variety of predictive models are developed and employed, ranging from computational simulations to complex biological systems.

In silico Models: Computational toxicology has become an indispensable tool, allowing for the rapid screening of compounds before they are even synthesized. immunocure.us These in silico models use a compound's chemical structure to predict its potential toxicological properties. immunocure.ustoxometris.ai Key approaches include:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or toxicity. nih.govnih.govmdpi.com By analyzing databases of compounds with known toxicities, these models can predict the potential for adverse effects like carcinogenicity, mutagenicity, or hepatotoxicity for new chemical entities. immunocure.usmdpi.com

Machine Learning and Artificial Intelligence (AI): Advanced algorithms, including deep learning, are increasingly used to build more sophisticated predictive models. nih.govtoxometris.ai These AI-driven approaches can analyze vast datasets, including histopathology images and multi-omics data, to identify complex patterns associated with toxicity and to automate aspects of safety assessment. nih.govbiorxiv.orgbiorxiv.org

Knowledge-Based Systems: These systems rely on curated databases of known structure-toxicity relationships and "structural alerts"—specific chemical substructures known to be associated with toxicity. toxometris.aimdpi.com

In Vitro Models: Advanced in vitro models provide a biological context for toxicity testing that is more complex than simple biochemical assays. These can include 3D cell cultures, organoids, and microphysiological systems (often called "organ-on-a-chip" technology). mdpi.commdpi.com These models can more accurately mimic human physiology and are used to assess organ-specific toxicity, such as drug-induced liver injury (DILI) or cardiotoxicity. mdpi.commdpi.com

The development and refinement of these predictive models are ongoing, with a major goal being to improve the translation of preclinical findings to clinical outcomes in humans. nih.gov

Typical Data in Predictive Model Tables:

If data were available for this compound, a table in this section might summarize the predictions from various in silico models. It could list different toxicity endpoints (e.g., mutagenicity, cardiotoxicity, hepatotoxicity) and the corresponding prediction from different QSAR or machine learning models (e.g., "Positive," "Negative," or a probability score). Another table might present data from animal studies, showing dose-response relationships for any observed toxicities in different species.

Biomarker Development and Translational Safety Pharmacology in Preclinical Models

Translational safety pharmacology focuses on bridging the gap between preclinical findings and clinical outcomes, ensuring that safety signals observed in animal models are relevant and can be monitored in humans. nih.govhubspot.net The development and use of safety biomarkers are central to this effort. nih.govwuxiapptec.com

A safety biomarker is a measurable characteristic that indicates the presence or extent of toxicity. wuxiapptec.com In the preclinical phase, biomarkers are used for several key purposes:

Early Detection of Toxicity: Biomarkers can provide an earlier and more sensitive indication of tissue injury than traditional methods like histopathology. gavinpublishers.com

Mechanistic Insight: They can help to elucidate the underlying molecular basis of a drug's toxicity. gavinpublishers.com

Candidate Selection: By comparing the biomarker responses of different drug candidates, the safest options can be prioritized for further development. gavinpublishers.com

The development of a novel biomarker is a rigorous process that involves discovery, analytical validation (ensuring the test is accurate and reliable), and qualification. nih.govresearchgate.net Qualification is the process of demonstrating the biomarker's utility in a specific context of use, for example, to monitor drug-induced kidney injury in clinical trials. researchgate.net

Translational Application: A critical aspect of a safety biomarker is its translational potential—it should be measurable in both preclinical species and humans. nih.gov This allows for direct comparison of drug effects across species and helps to predict human risk based on animal data. For instance, cardiovascular safety studies in animals often monitor heart rate and blood pressure, endpoints that are directly translatable to human clinical trials. nih.gov Similarly, novel biomarkers for kidney or liver injury discovered and validated in preclinical models can be implemented in clinical studies to monitor patient safety. gavinpublishers.com

The successful integration of biomarkers into drug development can de-risk clinical programs by allowing for the early identification and management of potential adverse effects. crownbio.com This translational approach is essential for making informed decisions at each stage of the drug development pipeline, from preclinical studies to post-market surveillance. hubspot.netwuxiapptec.com

Typical Data in Biomarker Development Tables:

For a compound like this compound, a data table in this section would typically display results from biomarker analysis in preclinical toxicology studies. For example, it might show the levels of specific biomarkers (e.g., liver enzymes like ALT, kidney injury markers like KIM-1) in the blood or urine of animals at different dose levels and time points. This data would be compared to histopathological findings to assess the biomarker's performance in detecting organ toxicity.

Future Directions and Research Gaps in Vinconate Hydrochloride Studies

Identification of Unexplored Mechanistic Pathways

Initial research indicates that Vinconate (B1663189) hydrochloride may modulate the release of endogenous acetylcholine (B1216132) in the striatum, potentially through interaction with presynaptic dopamine (B1211576) heteroreceptors. nih.gov A study in rats showed that while the compound did not affect choline (B1196258) acetyltransferase or acetylcholinesterase activities, it did increase the potassium-evoked release of acetylcholine. nih.gov This effect was enhanced by the presence of a dopamine D2 receptor antagonist, suggesting a complex interplay between cholinergic and dopaminergic systems. nih.gov

However, the precise molecular targets of Vinconate hydrochloride remain to be fully elucidated. Future research should aim to:

Investigate Downstream Signaling Cascades: Beyond the initial receptor interaction, the intracellular signaling pathways activated by this compound are unknown. Studies should explore potential effects on second messenger systems, protein kinases, and transcription factors that are crucial for neuronal function and plasticity.

Explore Other Neurotransmitter Systems: While the cholinergic system has been a primary focus, the influence of this compound on other major neurotransmitter systems, such as the glutamatergic, GABAergic, and serotonergic systems, warrants investigation.

Identify Direct Binding Partners: Utilizing techniques like affinity chromatography and mass spectrometry, direct molecular binding partners of this compound in the brain could be identified, providing a more definitive understanding of its mechanism of action.

Development of Novel Preclinical Efficacy Models for Specific Neurological Conditions

The translation of findings from animal models to clinical efficacy in humans is a major challenge in drug development, particularly for neurological disorders. nih.govnih.gov For a compound like this compound, which shows potential as a cerebrovascular enhancer or nootropic, the selection and development of appropriate preclinical models are critical.

Future research should focus on utilizing and developing models that more accurately reflect the complex pathology of specific human neurological conditions: